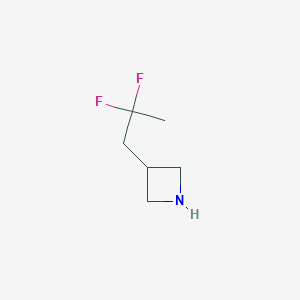

3-(2,2-Difluoropropyl)azetidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11F2N |

|---|---|

Molekulargewicht |

135.15 g/mol |

IUPAC-Name |

3-(2,2-difluoropropyl)azetidine |

InChI |

InChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3 |

InChI-Schlüssel |

ANQDLTINAQQPFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1CNC1)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 2,2 Difluoropropyl Azetidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Azetidine (B1206935) Core

Retrosynthetic analysis of 3-(2,2-difluoropropyl)azetidine reveals several key disconnections for the formation of the azetidine ring. The primary strategies involve the formation of one or two bonds of the heterocyclic ring in the final steps of the synthesis.

A common disconnection strategy involves breaking the C-N and C-C bonds of the azetidine ring, leading back to acyclic precursors. For a 3-substituted azetidine, a logical disconnection is at the C2-N1 and C3-C4 bonds, which suggests a [2+2] cycloaddition approach between an imine and an alkene. Another powerful disconnection breaks a single C-N bond, pointing towards an intramolecular cyclization of a γ-amino alcohol or a related derivative with a leaving group at the γ-position. Ring contraction of a five-membered pyrrolidine (B122466) precursor or rearrangement of a smaller ring system like an aziridine (B145994) also represent viable retrosynthetic pathways. rsc.orgresearchgate.net

The choice of a specific retrosynthetic strategy is often guided by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

Formation of the Azetidine Ring System

The construction of the azetidine ring can be achieved through a variety of synthetic methods, each with its own advantages and limitations.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a widely employed and reliable method for the synthesis of azetidines. frontiersin.org This approach typically involves a nucleophilic attack by a nitrogen atom on an electrophilic carbon center within the same molecule, leading to the formation of the four-membered ring.

Nucleophilic Displacement: A classic strategy involves the intramolecular SN2 reaction of a γ-amino halide or a γ-amino alcohol derivative (e.g., mesylate, tosylate). frontiersin.orgnih.gov The precursor, a 3-substituted-1,3-propanediol, can be converted into a bis-triflate in situ and subsequently reacted with a primary amine to yield the corresponding 1,3-disubstituted azetidine. organic-chemistry.org The success of this reaction is often dependent on the nature of the leaving group and the reaction conditions employed to favor the 4-exo-tet cyclization pathway. bham.ac.uk

Aminolysis of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines provides an alternative and efficient route to azetidines. frontiersin.orgnih.gov Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective C3-aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of various functional groups. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| La(OTf)3 | cis-3,4-Epoxy amine | Azetidine | 81 | frontiersin.org |

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions, particularly the aza Paternò–Büchi reaction, offer a direct and atom-economical approach to the azetidine core. springernature.comrsc.org This reaction involves the photochemical or metal-catalyzed cycloaddition of an imine or an imine equivalent with an alkene.

Aza Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition between an excited-state imine and an alkene can lead to the formation of functionalized azetidines. rsc.orgresearchgate.net However, this method can be limited by competing side reactions of the excited imine. rsc.org Recent advancements have utilized visible-light-mediated triplet energy transfer to promote the intermolecular [2+2] cycloaddition of oximes and alkenes, providing a milder and more general protocol. springernature.com For instance, an iridium photocatalyst can be used to activate 2-isoxazoline-3-carboxylates for reaction with a broad range of alkenes. rsc.orgresearchgate.net Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a stereoselective and high-yielding synthesis of azetidines. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Intermolecular [2+2] Photocycloaddition | Oximes and Alkenes | Visible Light, Triplet Energy Transfer | Azetidines | springernature.com |

| Intermolecular [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates and Alkenes | Ir(III) photocatalyst, visible light | Azetidines | rsc.orgresearchgate.net |

| Dehydrogenative [2+2] Cycloaddition | Amines and Alkenes | Photoredox catalyst, aerobic oxidation | Functionalized Azetidines | acs.org |

Ring Contraction and Rearrangement Strategies

Ring contraction and rearrangement reactions provide alternative pathways to the azetidine skeleton, often starting from more readily available five-membered ring precursors or smaller, strained rings. rsc.org

Ring Contraction of Pyrrolidinones: N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgacs.org This process is proposed to occur through a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization. rsc.org The choice of base can influence the diastereoselectivity of the resulting azetidine. acs.org

Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines can be achieved through a nih.govpageplace.de-Stevens rearrangement. nih.gov This transformation can be catalyzed by enzymes, offering high enantioselectivity. nih.gov Another approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org

| Starting Material | Reagents/Conditions | Product | Reference |

| α-Bromo N-sulfonylpyrrolidinones | K2CO3, Nucleophile | α-Carbonylated N-sulfonylazetidines | acs.org |

| Aziridines | Diazo compound, Copper catalyst | Azetidines | nih.gov |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, Microwave | 1-Arenesulfonylazetidines | organic-chemistry.org |

Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling a variety of bond-forming reactions under mild conditions. rsc.orgrsc.org

Palladium-Catalyzed C-H Amination: Intramolecular γ-C(sp³)–H amination catalyzed by palladium(II) provides a route to functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Copper-Catalyzed Reactions: Copper catalysts have been employed in multicomponent reactions for the synthesis of azetidines. rsc.org They have also been used in the nih.govpageplace.de-Stevens rearrangement for the ring expansion of aziridines. nih.gov

Gold and Other Metal Catalysts: While less common, gold and other transition metals can also be utilized in specific synthetic strategies for azetidine formation.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Amino-alkyl precursors | Functionalized Azetidines | rsc.org |

| Copper(I) | 2,3-Rearrangement and 4π-Electrocyclization | O-propargylic oximes | Azetidine nitrones | acs.org |

| Tin(II) | Tandem Cyclization | Aromatic aldehydes and ethyl cyanoacetate | 3-Substituted azetidine-2,4-diones | rsc.org |

Incorporation of the 2,2-Difluoropropyl Moiety

Once the azetidine ring is formed or during its synthesis, the 2,2-difluoropropyl group must be introduced. This can be achieved through several strategies.

One approach is to start with a precursor that already contains the 2,2-difluoropropyl group. For example, a 1,3-propanediol (B51772) derivative bearing the 2,2-difluoropropyl substituent at the 2-position could be used in an intramolecular cyclization reaction as described in section 2.2.1.

Alternatively, the 2,2-difluoropropyl group can be introduced onto a pre-formed azetidine scaffold. This could be accomplished through the alkylation of a suitable nucleophilic azetidine derivative. For example, novel 3-substituted azetidines have been synthesized by the alkylation of a 3-hydroxyazetidine intermediate. nih.govacs.org A similar strategy could be envisioned where an organometallic reagent derived from a 2,2-difluoropropyl halide is added to a 3-ketoazetidine, followed by reduction or further functionalization. The synthesis of 3-substituted azetidine derivatives has been achieved through the reaction of a Grignard reagent with a 3-ketoazetidine precursor. nih.govacs.org

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described, where functionalization at the 3-position is achieved through aza-Michael addition to a (N-Boc-azetidin-3-ylidene)acetate. nih.gov This methodology could potentially be adapted for the introduction of a 2,2-difluoropropyl group.

Direct Fluorination Methodologies

Direct C-H fluorination of an unactivated alkyl chain remains a significant challenge in organic synthesis. Therefore, the synthesis of 3-(2,2-difluoropropyl)azetidine is more plausibly achieved through the fluorination of a pre-functionalized precursor, such as a corresponding ketone or alcohol. This approach, often termed deoxofluorination, serves as a practical "direct" method for installing the gem-difluoro unit onto the propyl side chain attached to the azetidine ring.

A hypothetical, yet highly feasible, pathway would begin with the synthesis of an N-protected 3-(2-oxopropyl)azetidine intermediate. This ketone can be accessed through various standard organic transformations. The crucial step involves the treatment of this ketone with a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues, like Deoxo-Fluor®, are commonly employed for this type of transformation. The reaction proceeds by converting the ketone into a gem-difluoride through a thionium (B1214772) ion intermediate.

Another viable precursor is the tertiary alcohol, N-protected 3-(2-hydroxypropyl)azetidine. While direct fluorination of tertiary alcohols can be challenging and prone to elimination side reactions, specialized reagents and conditions have been developed to facilitate this conversion.

While not a direct fluorination of the final azetidine derivative, an alternative strategy involves the dehydrofluorination of a trifluoromethyl group. For instance, methods have been developed for the dehydrofluorination of 4-CF3-β-lactams to yield gem-difluoroalkenes, which can subsequently be reduced to the desired gem-difluoroalkyl group. nih.govacs.org This suggests a potential route where a precursor containing a trifluoromethyl group is first constructed and then converted to the gem-difluoropropyl moiety.

Fragment Coupling Strategies

Fragment coupling strategies involve the construction of the azetidine ring from acyclic precursors or the coupling of a pre-formed azetidine with the desired side chain. These methods offer high flexibility and are often amenable to creating diverse libraries of substituted azetidines. organic-chemistry.org

One of the most common approaches is the intramolecular cyclization via nucleophilic substitution. researchgate.net This strategy would involve synthesizing a precursor like 1-amino-3-(2,2-difluoropropyl)-4-halopropane or a related derivative with a suitable leaving group. Treatment of this precursor with a base would then induce a 4-exo-tet cyclization to form the azetidine ring. The key challenge lies in the synthesis of the difluorinated acyclic precursor.

Alternatively, the azetidine ring can be formed through cycloaddition reactions. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for constructing azetidine rings. researchgate.netresearchgate.net In the context of 3-(2,2-difluoropropyl)azetidine, this could involve the reaction of an appropriately substituted imine with an alkene bearing the difluoropropyl group, or vice versa.

A third strategy involves the functionalization of a pre-formed azetidine ring. For example, a C-C bond can be formed at the 3-position of the azetidine. While methods like the Hiyama cross-coupling have been reported for arylating 3-iodoazetidine, one could envision a similar coupling reaction between a 3-metallo-azetidine or a 3-halo-azetidine with a suitable electrophilic or nucleophilic (2,2-difluoropropyl) fragment. organic-chemistry.org

| Strategy | Description | Key Intermediates | Potential Yields (based on analogues) |

| Intramolecular Cyclization | Base-induced ring closure of an acyclic amine with a leaving group. | 1-Amino-3-(2,2-difluoropropyl)-4-halopropane | Good to Excellent |

| Aza-Paternò-Büchi | [2+2] photocycloaddition of an imine and an alkene. | Imines and alkenes with difluoropropyl groups | Moderate to Good |

| Cross-Coupling | C-C bond formation on a pre-formed azetidine ring. | 3-Iodoazetidine, Organometallic difluoropropyl reagents | Good |

This table presents interactive data based on established synthetic strategies for analogous compounds.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure 3-substituted azetidines is of high importance for pharmaceutical applications. This can be achieved either through stereoselective synthesis, which creates a specific stereoisomer, or by resolving a racemic mixture.

Stereoselective Synthesis: A powerful strategy for stereoselective synthesis involves the use of chiral auxiliaries. Chiral N-tert-butanesulfinyl imines have proven to be versatile intermediates in the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net A plausible route to chiral 3-(2,2-difluoropropyl)azetidine could start from an enantiopure N-tert-butanesulfinamide, which directs the stereochemistry of subsequent transformations. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another advanced method for producing chiral azetidin-3-ones, which are versatile precursors for further functionalization. nih.govnih.gov

A general and scalable three-step approach has been developed for C2-substituted azetidines using chiral tert-butanesulfinamides, achieving good yields and diastereoselectivity. acs.org This methodology, which involves the reaction with 1,3-bis-electrophilic 3-chloropropanal, could be adapted for C3-substituted analogues.

Chiral Resolution: Chiral resolution is a classical method for separating enantiomers from a racemic mixture. The most common technique involves reacting the racemic azetidine with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the azetidine. While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.

Analysis of Synthetic Efficiency, Yields, and Scalability

The efficiency and scalability of azetidine synthesis are critical for practical applications, particularly in the pharmaceutical industry. The strained nature of the four-membered ring presents synthetic challenges, often leading to low yields in traditional methods. researchgate.netontosight.ai However, modern synthetic protocols have significantly improved the accessibility of these scaffolds.

Recent research has focused on optimizing reaction conditions and developing novel catalytic systems to boost yields. For example, certain optimized routes for azetidine synthesis have reported yields as high as 90%. ontosight.ai Intramolecular aminolysis of epoxy amines catalyzed by Lewis acids like La(OTf)₃ has also been shown to produce azetidines in high yields. nih.gov

| Method | Reported Yields (Analogues) | Scalability | Key Advantages |

| Chiral Auxiliary Method | 33-89% | Demonstrated on gram-scale | High stereoselectivity, general applicability. acs.org |

| Intramolecular Aminolysis | High | Potentially scalable | High yields, mild conditions. nih.gov |

| Multi-step sequence | 71-91% (for key step) | Demonstrated on 20g scale | Access to complex substitution patterns. nih.gov |

This table presents interactive data on the efficiency of various synthetic methods for related azetidine compounds.

Chemical Reactivity and Transformation Studies of 3 2,2 Difluoropropyl Azetidine

Reactivity of the 2,2-Difluoropropyl Side Chain

The 2,2-difluoropropyl group is a significant feature of the molecule, imparting unique electronic properties. Its reactivity is dominated by the robust carbon-fluorine bonds.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making C-F bond activation a considerable challenge. cas.cn Alkyl fluorides are generally considered inert to standard SN2 displacement reactions. cas.cn However, several strategies have been developed to achieve C-F bond functionalization.

One approach involves the use of highly fluorophilic organoaluminum compounds, which can mediate C-F bond cleavage even at low temperatures, driven by the formation of a strong Al-F bond. nih.gov This method has shown tolerance for various other functional groups. nih.gov Another strategy relies on transition metal-mediated activation, where an oxidative addition of the C-F bond to a metal center can occur, though this is often energetically demanding. acs.org Reductive C-F bond cleavage followed by reaction with electrophiles is also a known transformation pathway. researchgate.net Intramolecular SN2 reactions, where the nucleophile is tethered to the same molecule, can also facilitate the cleavage of a C-F bond that would otherwise be unreactive in an intermolecular context. cas.cn For 3-(2,2-difluoropropyl)azetidine, direct transformation of the C-F bonds would likely require harsh conditions or specialized catalytic systems.

The propyl chain itself possesses C-H bonds that could be subject to reaction, although the presence of the gem-difluoro group at the C2 position significantly influences the reactivity of the adjacent methylene (B1212753) groups. The electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds towards electrophilic attack and can influence the regioselectivity of radical reactions. Standard free-radical halogenation would likely be unselective and difficult to control. Specific transformations targeting the alkyl chain without affecting the azetidine (B1206935) ring or the C-F bonds would require highly selective reagents and carefully controlled conditions.

Functional Group Interconversions and Further Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk For 3-(2,2-difluoropropyl)azetidine, the most accessible handle for FGI is the secondary amine of the azetidine ring.

As detailed in section 3.1.2, the nitrogen atom can be readily functionalized to yield a diverse array of derivatives, including amides, sulfonamides, carbamates, and substituted amines. vanderbilt.edu These transformations allow for the modulation of the molecule's properties. For instance, the introduction of an N-Boc protecting group allows for further synthetic manipulations, with the possibility of deprotection under specific conditions to regenerate the amine for subsequent reactions. organic-chemistry.org The synthesis of macrocycles containing a 3-aminoazetidine unit has been demonstrated, where the azetidine nitrogen serves as a point for late-stage functionalization via substitution or click chemistry. nih.gov

A summary of key derivatization reactions is presented below.

| Starting Group | Reagent Class | Resulting Functional Group | Significance |

| Azetidine N-H | Acyl Halides / Anhydrides | N-Acyl | Forms stable amides, alters basicity. |

| Azetidine N-H | Sulfonyl Chlorides | N-Sulfonyl | Creates sulfonamides, often used as protecting groups. |

| Azetidine N-H | Alkyl Halides (via alkylation or reductive amination) | N-Alkyl / N-Benzyl | Introduces alkyl diversity. |

| Azetidine N-H | Isocyanates | N-Carbamoyl | Forms urea (B33335) derivatives. |

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on 3-(2,2-difluoropropyl)azetidine are not extensively available in the public domain. However, by examining the well-documented reactivity of other 3-substituted azetidines, particularly those with alkyl and electron-withdrawing groups, we can infer plausible mechanistic pathways for its key reactions. The principal reactions of the azetidine core involve ring-opening, ring expansion, and N-functionalization, the mechanisms of which are critically dependent on the reaction conditions and the nature of the attacking reagents.

Ring-Opening Reactions:

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, or through acid-mediation.

Acid-Mediated Ring-Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated to the acid, which activates the ring for nucleophilic attack. For a 3-substituted azetidine, the regioselectivity of the nucleophilic attack is a key mechanistic question. In the case of 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via a highly regioselective SN2-type pathway. iitk.ac.in This suggests that for 3-(2,2-difluoropropyl)azetidine, protonation of the nitrogen would be followed by nucleophilic attack at either the C2 or C4 position. The electronic effect of the 2,2-difluoropropyl group, being electron-withdrawing, would likely disfavor the formation of a positive charge at C3, thus directing the nucleophile to the C2/C4 positions.

A proposed mechanism for the acid-mediated ring-opening of a generic 3-substituted azetidine is depicted below. This process often involves the formation of a carbocation intermediate, especially if a stable carbocation can be formed. However, an SN2-type mechanism is also plausible, particularly with strong nucleophiles and less stable carbocation intermediates. For 2,2-disubstituted azetidine carbamates, an acid-mediated ring expansion to 1,3-oxazinan-2-ones is proposed to proceed through a carbocation intermediate formed by C-N bond cleavage. acs.org

Intramolecular Ring-Opening: N-substituted azetidines can undergo intramolecular ring-opening decomposition. For instance, a series of N-substituted azetidines with a pendant amide group were found to undergo acid-mediated intramolecular ring-opening via nucleophilic attack of the amide group. nih.gov The rate of this decomposition was sensitive to the substitution pattern, with electron-donating groups on the N-aryl substituent generally leading to less stable compounds. nih.gov While this specific reaction may not be directly applicable to 3-(2,2-difluoropropyl)azetidine without a suitable N-substituent, it highlights the possibility of intramolecular pathways governed by the substituents' electronic properties.

Table 1: Postulated Mechanistic Pathways for Ring-Opening of 3-(2,2-Difluoropropyl)azetidine

| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |

| Acid-Mediated Nucleophilic Ring-Opening | SN1-like or SN2-like | Azetidinium ion, Carbocation (SN1) | Acid strength, Nucleophile strength, Stability of carbocation |

| Intramolecular Ring-Opening/Decomposition | Nucleophilic attack by a pendant group on the N-substituent | Cyclic transition state | Nature of the N-substituent, pH of the medium |

Cycloaddition Reactions:

Azetidines can participate in cycloaddition reactions, although these are less common than for more strained or unsaturated systems. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidines. rsc.org While this is a synthetic route to azetidines rather than a reaction of them, computational studies have been employed to predict the feasibility and outcome of such reactions, highlighting the importance of frontier molecular orbital energies. mit.edu The reactivity of 3-(2,2-difluoropropyl)azetidine in cycloaddition reactions would likely require prior functionalization to introduce unsaturation.

Functionalization Reactions:

The functionalization of the azetidine ring itself, without ring-opening, is a crucial aspect of its chemistry.

N-Functionalization: The nitrogen atom of the azetidine ring can be readily functionalized via reactions such as alkylation, acylation, and arylation. The mechanism of these reactions is typically a standard nucleophilic substitution on the electrophile, with the azetidine nitrogen acting as the nucleophile. The presence of the electron-withdrawing 2,2-difluoropropyl group at C3 would be expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions or more reactive electrophiles compared to an unsubstituted azetidine.

C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. Computational studies have shown that the site-selectivity of lithiation of N-substituted azetidines can be controlled by the conformation of the N-substituent. poliba.it This suggests that for 3-(2,2-difluoropropyl)azetidine, the conformational preferences induced by the propyl group could direct the regioselectivity of deprotonation and subsequent electrophilic trapping.

Table 2: Predicted Influence of the 2,2-Difluoropropyl Group on Reaction Mechanisms

| Reaction Type | Predicted Influence of the 2,2-Difluoropropyl Group | Mechanistic Implication |

| N-Functionalization | Decreased nucleophilicity of the azetidine nitrogen due to the electron-withdrawing effect of the fluorine atoms. | Slower reaction rates; may require more potent electrophiles or catalysts. |

| Acid-Mediated Ring-Opening | Destabilization of a carbocation at the C3 position. | Favors nucleophilic attack at the less substituted C2/C4 positions. |

| C-H Lithiation | Steric hindrance and altered acidity of adjacent C-H bonds. | May influence the regioselectivity of deprotonation. |

Computational and Theoretical Chemistry Studies

Conformational Analysis and Preferred Geometries

The three-dimensional structure of 3-(2,2-Difluoropropyl)azetidine is dictated by the puckering of the azetidine (B1206935) ring and the rotational freedom of the difluoropropyl side chain. The azetidine ring, a four-membered heterocycle, is not planar and exists in a puckered conformation to alleviate some of its inherent ring strain. The degree of this puckering is a critical parameter. Theoretical calculations on azetidine itself show a puckered geometry with a barrier to ring inversion.

For 3-substituted azetidines, two primary puckered conformations are possible: one where the substituent occupies a pseudo-axial position and one where it is pseudo-equatorial. The relative stability of these conformers is determined by steric and electronic factors. In the case of 3-(2,2-Difluoropropyl)azetidine, computational modeling would be necessary to determine the precise energy difference between the axial and equatorial conformers. Generally, bulky substituents prefer the equatorial position to minimize steric clashes with the ring's hydrogen atoms. However, the presence of fluorine atoms can introduce complex stereoelectronic effects, such as the gauche effect, which might influence the conformational preference.

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Ring Conformation | Puckered | General for azetidine rings to relieve strain |

| Substituent Position | Pseudo-equatorial likely preferred | Minimization of steric hindrance |

| Dihedral Angle of Pucker | Dependent on substituent effects | Analogous to other 3-substituted azetidines |

| Side Chain Rotation | Restricted rotation around C-C bond | Steric interactions with the azetidine ring |

Electronic Structure and Bonding Characteristics, including C-F Bond Properties

The introduction of two fluorine atoms significantly alters the electronic landscape of the molecule compared to its non-fluorinated analog. Fluorine is the most electronegative element, leading to strong polarization of the C-F bonds. This creates a significant partial positive charge (δ+) on the carbon atom of the CF2 group and partial negative charges (δ-) on the fluorine atoms.

The C-F bond is one of the strongest single bonds in organic chemistry. This high bond strength contributes to the metabolic stability of fluorinated compounds, a desirable trait in drug design. Computational studies on gem-difluoroalkanes show that the C-F bonds are short and highly polarized. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) also influences the adjacent C-C bond, potentially shortening and strengthening it through inductive effects.

Furthermore, the electron-withdrawing nature of the difluoropropyl group will impact the azetidine ring. It will decrease the electron density on the ring and lower the basicity of the nitrogen atom compared to unsubstituted azetidine. This electronic perturbation is key to understanding the molecule's reactivity and intermolecular interactions.

| Feature | Description | Consequence |

|---|---|---|

| C-F Bonds | Highly polarized and strong | Increased metabolic stability; partial charges on C and F |

| Gem-Difluoro Group | Creates a localized region of high positive charge on the adjacent carbon | Influences local reactivity and intermolecular interactions |

| Inductive Effect | The CF2 group withdraws electron density from the azetidine ring | Reduced basicity of the nitrogen atom |

| Azetidine Nitrogen | Lone pair of electrons is less available for protonation or donation | Altered pKa compared to unsubstituted azetidine |

Prediction of Reactivity and Reaction Pathways (e.g., Ring Strain Effects)

The reactivity of 3-(2,2-Difluoropropyl)azetidine is governed by a combination of factors: the high ring strain of the azetidine core, the nucleophilicity of the nitrogen atom, and the electronic influence of the difluoropropyl substituent.

Azetidine possesses significant ring strain (approximately 25-26 kcal/mol), making it susceptible to ring-opening reactions. These reactions can be initiated by various reagents, including nucleophiles, electrophiles, and acids. For instance, N-acylation followed by nucleophilic attack can lead to the opening of the ring, a common strategy in synthetic chemistry. The strain energy of the four-membered ring is a powerful thermodynamic driving force for such transformations.

The nitrogen atom, despite its reduced basicity due to the electron-withdrawing substituent, remains a key reactive site. It can act as a nucleophile to attack electrophiles, leading to N-alkylation, N-acylation, or N-arylation products. These reactions are fundamental to incorporating the azetidine motif into larger molecules.

The difluoropropyl group is generally stable but can influence reactions at adjacent positions. The partial positive charge on the carbon bearing the fluorines might make the adjacent methylene (B1212753) protons slightly more acidic. The presence of the azetidine ring, a small, rigid structure, can also direct the stereochemical outcome of reactions.

Molecular Electrostatic Potential (MEP) and Molecular Orbital Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. For 3-(2,2-Difluoropropyl)azetidine, an MEP analysis would highlight:

A region of negative potential (red/yellow) around the nitrogen atom, corresponding to its lone pair of electrons, indicating the site for electrophilic attack.

Regions of strong negative potential surrounding the two fluorine atoms, due to their high electronegativity.

A region of positive potential (blue/green) around the hydrogen atom on the nitrogen and potentially the protons on the carbon adjacent to the CF2 group.

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into reactivity.

HOMO: This orbital is likely to be localized primarily on the nitrogen atom's lone pair. Its energy level is a good indicator of the molecule's nucleophilicity and its ability to donate electrons. The electron-withdrawing substituent is expected to lower the energy of the HOMO compared to unsubstituted azetidine.

LUMO: The LUMO is likely to have significant contributions from the C-N and C-C bonds within the strained ring, as well as from the C-F antibonding orbitals. Its location indicates the most probable sites for nucleophilic attack on the molecule, such as the carbon atoms of the azetidine ring. The energy of the LUMO reflects the molecule's electrophilicity.

Computational Approaches to Structure-Activity Relationship (SAR)

In the context of medicinal chemistry, computational methods are vital for establishing Structure-Activity Relationships (SAR). If 3-(2,2-Difluoropropyl)azetidine were identified as part of a biologically active molecule, computational SAR studies would be employed to understand and optimize its properties.

Azetidine rings are often used as bioisosteres for other groups in drug candidates, offering improved properties such as solubility and metabolic stability. The gem-difluoro group is also a well-established motif for enhancing drug properties. The combination in 3-(2,2-Difluoropropyl)azetidine presents a unique scaffold.

Computational SAR studies would involve:

Docking Simulations: Placing the molecule into the active site of a target protein to predict its binding mode and affinity. The specific conformation and electrostatic profile of the molecule would be critical for achieving a favorable interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features (descriptors) of a series of related compounds with their biological activity. For this molecule, key descriptors would include the pKa of the nitrogen, the dipole moment, steric parameters, and lipophilicity (logP).

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. The azetidine nitrogen (as a hydrogen bond acceptor) and the fluorinated group (as a potential metabolic blocker or for specific interactions) would be key elements of a pharmacophore model.

Through these computational approaches, researchers can rationally design new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Applications in Advanced Organic Synthesis

Utility as a Synthetic Building Block for Complex Molecules

There is currently no available scientific literature or patent data demonstrating the use of 3-(2,2-Difluoropropyl)azetidine as a building block in the synthesis of more complex molecules. Research in this area would typically involve the reaction of the azetidine's secondary amine with various electrophiles or the use of the difluoropropyl group in further chemical transformations. The absence of such reports indicates that the potential of this compound as a synthetic intermediate has yet to be realized or documented in the public domain.

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems

While 3-(2,2-Difluoropropyl)azetidine is itself a heterocyclic system, there are no published studies on its use as a precursor for the synthesis of other novel heterocyclic or polycyclic frameworks. Such transformations could theoretically involve ring-expansion, ring-opening, or cycloaddition reactions. A patent describing the synthesis of 3-(2,2-difluoropropyl)azetidine hydrochloride has been filed, detailing its preparation from precursors like 1-((1-benzylazetidin-3-yl)methyl)-2,2-difluoro-N,N-dimethylpropan-1-amine. This indicates that methods for its own synthesis are established, but its conversion into more complex cyclic systems is not a reported application.

Role in the Design of Fluorinated Scaffolds for Chemical Biology

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The 3-(2,2-Difluoropropyl)azetidine scaffold is, in principle, an attractive candidate for the design of novel fluorinated compounds for chemical biology. However, there is no published research that specifically utilizes this compound for such purposes. Studies in this field would involve the synthesis of derivatives and their subsequent biological evaluation, none of which are currently reported.

Application in Ligand Design for Asymmetric Catalysis

Chiral azetidine (B1206935) derivatives have been successfully employed as ligands in asymmetric catalysis. The nitrogen atom of the azetidine ring can coordinate to a metal center, and chirality can be introduced at various positions on the ring to create an effective chiral environment for catalysis. While the structure of 3-(2,2-Difluoropropyl)azetidine could lend itself to the development of novel ligands, there is a complete absence of literature on its application in this field. Research would need to be conducted on the synthesis of chiral variants of this compound and their subsequent testing in catalytic reactions to explore this potential.

Biological and Biochemical Research Applications Excluding Clinical Human Data

Target Identification and Validation in In Vitro Systems

No published studies were identified that describe the molecular targets of 3-(2,2-Difluoropropyl)azetidine in in vitro systems.

Enzyme Inhibition and Modulation Studies

There is no available data on the effects of 3-(2,2-Difluoropropyl)azetidine on specific enzymes.

Receptor Binding Affinity and Selectivity Studies

No research detailing the binding affinity or selectivity of 3-(2,2-Difluoropropyl)azetidine for any receptor has been found.

Cellular Activity and Phenotypic Screening in Model Organisms or Cell Lines

Information regarding the cellular effects of 3-(2,2-Difluoropropyl)azetidine, such as antiproliferative or antimicrobial activity, is not available in the public domain.

Structure-Activity Relationship (SAR) Investigations in Biochemical Pathways

Without primary research data, no structure-activity relationship studies involving 3-(2,2-Difluoropropyl)azetidine can be reported.

Mechanism of Action Studies in Biological Systems (Non-Clinical)

The mechanism of action for 3-(2,2-Difluoropropyl)azetidine in any biological system has not been described in the available literature.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of "3-(2,2-Difluoropropyl)azetidine" and for isolating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity assessment of non-volatile and thermally sensitive compounds like azetidine (B1206935) derivatives. HPLC can be adapted with various detectors, such as UV or fluorescence detectors, for sensitive detection. heraldopenaccess.us For complex mixtures, HPLC provides high-resolution separation, enabling the quantification of the main compound and any impurities. The choice of the stationary phase (column) and mobile phase is critical and is tailored to the specific properties of the azetidine derivative being analyzed.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For azetidine derivatives that can be volatilized without decomposition, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent separation efficiency and sensitivity for purity analysis. mdpi.com The GC-MS combination is particularly powerful as it provides not only quantitative data on purity but also structural information on any separated impurities. mdpi.com

Interactive Data Table: Chromatographic Conditions for Azetidine Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18, Chiral Stationary Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Polysiloxane-based columns (e.g., DB-5, HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water, Methanol/Buffer | Helium, Hydrogen, Nitrogen |

| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Typical Application | Purity determination, chiral separations, isolation of non-volatile derivatives | Purity assessment of volatile derivatives, impurity profiling |

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive confirmation of the chemical structure of "3-(2,2-Difluoropropyl)azetidine" relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating complex molecular structures. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons within the molecule. For instance, HMBC spectra can show long-range correlations between the protons on the propyl group and the carbons in the azetidine ring, confirming the attachment point. 1D NMR provides initial information on the chemical environment of protons and carbons. ipb.pt

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the elemental composition of "3-(2,2-Difluoropropyl)azetidine". nih.govnih.gov This technique can confirm the molecular formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.gov

X-ray Crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. eurjchem.commdpi.com This technique provides precise bond lengths, bond angles, and the conformation of the azetidine ring and the difluoropropyl side chain. nih.gov While obtaining a crystal of the target compound itself can be challenging, the analysis of crystalline derivatives often provides invaluable structural insights. nih.govresearchgate.net

Interactive Data Table: Spectroscopic Data for Structural Analysis

| Technique | Information Obtained | Application to 3-(2,2-Difluoropropyl)azetidine |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, proton-carbon correlations | Confirms the linkage of the 2,2-difluoropropyl group to the 3-position of the azetidine ring. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition | Determines the precise molecular formula (e.g., C6H11F2N). |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, conformation | Provides definitive proof of structure and stereochemistry if a suitable crystal is obtained. |

Chiral Analytical Methods for Enantiomeric Excess Determination

Since "3-(2,2-Difluoropropyl)azetidine" contains a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the degree of optical purity, is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying enantiomers. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. heraldopenaccess.us

Chiral Gas Chromatography (Chiral GC) can also be employed for the enantiomeric separation of volatile derivatives of "3-(2,2-Difluoropropyl)azetidine". Similar to chiral HPLC, this method uses a column with a chiral stationary phase to resolve the enantiomers.

Circular Dichroism (CD) Spectroscopy is an optical technique that can be used to determine enantiomeric excess. nih.govrsc.org Chiral molecules absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of a specific enantiomer, and the magnitude of the signal can be correlated with the enantiomeric excess, often requiring the use of calibration curves. nih.gov

Interactive Data Table: Methods for Enantiomeric Excess Determination

| Analytical Method | Principle of Separation/Detection | Key Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Broad applicability, high accuracy, and precision. heraldopenaccess.us |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds | High resolution for volatile and thermally stable enantiomers. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Non-destructive, can be used for rapid screening. nih.govrsc.org |

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of strained and fluorinated heterocycles often involves harsh conditions and hazardous reagents. acs.org Future research must prioritize the development of environmentally benign synthetic routes to 3-(2,2-Difluoropropyl)azetidine. Adopting green chemistry principles can reduce waste, improve safety, and enhance efficiency.

Key opportunities include the use of continuous flow chemistry, which allows for safe handling of reactive intermediates and precise control over reaction parameters, often at higher temperatures than batch processing. acs.orgacs.org This can be combined with greener solvents, such as cyclopentylmethyl ether (CPME), to minimize environmental impact. acs.orgacs.org Furthermore, biocatalysis, using engineered enzymes like fluorinases, offers a pathway to highly selective and stereospecific fluorination and cyclization reactions under mild, aqueous conditions, representing a significant leap toward sustainable production. utdallas.edunih.gov Other promising avenues include microwave-assisted synthesis and multicomponent reactions (MCRs), which can improve energy efficiency and reduce the number of synthetic steps. taylorfrancis.comorganic-chemistry.org

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Approach | Principle | Potential Application to 3-(2,2-Difluoropropyl)azetidine Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Enhanced heat and mass transfer, safe handling of hazardous intermediates, scalability. acs.orgrsc.org | Enables precise control of exothermic fluorination steps and cyclization reactions, potentially allowing for a telescoped, on-demand synthesis process. acs.org |

| Biocatalysis | Use of enzymes for high selectivity (regio-, chemo-, stereo-) under mild conditions. nih.gov | Engineered enzymes could facilitate the asymmetric cyclization to form the azetidine (B1206935) ring or perform stereoselective transformations on a precursor. utdallas.edu |

| Greener Solvents | Replacement of hazardous solvents (e.g., chlorinated hydrocarbons) with benign alternatives like CPME or water. acs.org | Performing cyclization or fluorination steps in solvents with a better environmental profile reduces the overall process footprint. |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times, often leading to higher yields and fewer side products. organic-chemistry.org | Acceleration of key bond-forming reactions, such as the formation of the azetidine ring from a suitable precursor. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build complex molecules, improving atom economy. taylorfrancis.com | A one-pot synthesis could potentially assemble the difluoropropyl sidechain and the azetidine ring from simpler starting materials. |

Exploration of Novel Catalytic Methods for Functionalization

To fully unlock the potential of 3-(2,2-Difluoropropyl)azetidine, the development of methods for its selective functionalization is crucial. "Late-stage functionalization" (LSF) strategies, which modify a complex molecule in the final steps of a synthesis, are particularly valuable for rapidly creating a library of analogues for screening. berkeley.edursc.orgnih.gov

Future work should focus on transition-metal-catalyzed C–H functionalization, which allows for the direct conversion of C–H bonds on the azetidine ring into new C-C, C-N, or C-O bonds. acs.org Palladium, copper, and nickel catalysts have shown promise in activating C(sp³)–H bonds in similar heterocyclic systems. acs.orgrsc.orgnih.gov Another powerful strategy involves the ring-strain-release functionalization of bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs). nih.govorganic-chemistry.org This approach can be used in nickel-catalyzed cross-coupling reactions to install substituents at the bridgehead carbon, yielding highly decorated azetidines. nih.govorganic-chemistry.org Additionally, photoredox catalysis offers a mild and efficient way to generate radicals for subsequent cyclization or functionalization reactions under visible light, avoiding harsh reagents and high temperatures. rsc.orgnih.govnih.gov

Table 2: Potential Catalytic Methods for Functionalization

| Catalytic Method | Catalyst/Reagent Type | Potential Functionalization Site on 3-(2,2-Difluoropropyl)azetidine |

|---|---|---|

| Palladium-Catalyzed C(sp³)–H Amination/Arylation | Pd(II) catalysts with specific ligands. rsc.orgacs.org | Direct functionalization of the C-2 or C-4 positions of the azetidine ring. |

| Nickel-Catalyzed Cross-Coupling | Nickel catalysts (e.g., NiBr₂) with boronic acids (Suzuki coupling). nih.govorganic-chemistry.org | Functionalization at the C-3 position via a precursor or direct coupling if a suitable leaving group is present. |

| Copper-Catalyzed C–H Azidation | Copper(II) complexes. rsc.org | Introduction of an azide (B81097) group at the C-2 or C-4 positions for subsequent click chemistry. |

| Photoredox Catalysis | Iridium or Ruthenium complexes, visible light. rsc.orgnih.gov | Generation of radicals for alkylation or amination at various positions on the azetidine ring. |

| Strain-Release Functionalization | Nickel or Copper catalysts with strained precursors (e.g., ABBs). nih.govorganic-chemistry.org | Synthesis of C-3 quaternary center-bearing azetidines by coupling aryl or alkyl groups. |

Application in Chemical Probe Development

The unique structural and physicochemical properties of 3-(2,2-Difluoropropyl)azetidine make it an attractive scaffold for the development of chemical probes for biological research. Chemical probes are essential tools for imaging biomolecules, identifying drug targets, and elucidating biological pathways. nih.gov

The gem-difluoro group can serve as a valuable reporter for ¹⁹F NMR spectroscopy or as a bioisostere for other chemical groups to enhance binding affinity and metabolic stability. utdallas.edu A significant opportunity lies in the development of radiolabeled versions of this compound for Positron Emission Tomography (PET) imaging. acs.org By incorporating fluorine-18 (B77423) ([¹⁸F]), a widely used PET isotope, researchers could create novel tracers for imaging biological targets in the brain or other tissues, as fluorine substitution can improve blood-brain barrier permeability. acs.orgnih.gov Furthermore, the azetidine nitrogen or other positions on the ring could be modified with bioorthogonal handles, such as azides or alkynes. nih.gov This would allow the resulting probe to be "clicked" onto reporter molecules for fluorescence imaging or affinity purification of its biological targets. nih.gov

Table 3: Potential Applications in Chemical Probe Development

| Probe Type | Role of 3-(2,2-Difluoropropyl)azetidine Moiety | Potential Application |

|---|---|---|

| PET Imaging Tracer | Scaffold for incorporating ¹⁸F; the difluoro group can modulate pharmacokinetics for brain uptake. acs.orgnih.gov | Non-invasive imaging of neuroreceptors, enzymes, or amyloid plaques in neurodegenerative diseases. nih.gov |

| ¹⁹F NMR Probe | The CF₂ group provides a distinct signal for fluorine NMR spectroscopy. | Studying protein-ligand interactions and conformational changes in biological systems without background noise. |

| Bioorthogonal Chemical Reporter | Functionalized with an azide or alkyne for "click" chemistry. nih.gov | In-cell visualization of biological targets or identification of binding partners through affinity-based proteomics. |

| Fluorogenic Probe | The electronic properties of the fluorinated scaffold could be harnessed to design a molecule that becomes fluorescent upon binding a target. nih.gov | Real-time imaging of enzyme activity or specific biomolecules in living cells with high signal-to-noise ratio. |

| Bioisostere for Drug Discovery | The azetidine ring serves as a rigid scaffold, and the difluoro group mimics other functional groups to improve drug properties. organic-chemistry.org | Used as a building block to create analogues of known drugs with improved metabolic stability or binding affinity. |

Integration with Machine Learning and AI for Property Prediction and Synthesis Design

Table 4: Integration with Machine Learning and AI

| AI/ML Application | Model/Technique | Function | Relevance to 3-(2,2-Difluoropropyl)azetidine |

|---|---|---|---|

| Property Prediction | Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR). nih.govgreenstonebio.com | Predicts physicochemical and ADME properties (solubility, permeability, metabolic stability, toxicity). ijierm.co.innih.gov | Virtually screen derivatives to identify candidates with optimal drug-like profiles for synthesis and testing. |

| Retrosynthesis Planning | Transformer Models, Template-based and Template-free algorithms. chemrxiv.orgarxiv.org | Proposes synthetic routes from a target molecule to available starting materials. illinois.edu | Design efficient and novel synthetic pathways, overcoming challenges associated with strained ring synthesis. |

| Reaction Outcome Prediction | Sequence-to-sequence (Seq2Seq) models, GNNs. illinois.edu | Predicts the major product, yield, and necessary conditions for a given set of reactants. | Optimize reaction conditions for the synthesis and functionalization of the azetidine scaffold. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). researchgate.net | Designs novel molecules with a desired set of properties. | Generate new, unexplored derivatives of 3-(2,2-Difluoropropyl)azetidine optimized for a specific biological target. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.